molecular formula C8H8N6 B3822051 6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine CAS No. 25007-79-8

6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B3822051
CAS RN: 25007-79-8
M. Wt: 188.19 g/mol
InChI Key: MTSVIHVYYVZVLK-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “2-pyridinyl” suggests the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “diamine” indicates the presence of two amine (-NH2) groups .


Chemical Reactions Analysis

Pyridinium salts, which could be structurally similar, have been highlighted for their synthetic routes and reactivity . They have been used in a wide range of research topics .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, a similar compound, Chlorpyrifos, is a colorless to white crystalline solid .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyridinium salts have been used as antimicrobial, anticancer, and antimalarial agents .

Safety and Hazards

The safety and hazards would depend on the specific compound. As an example, a safety data sheet for a related compound indicates that it is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. Pyridinium salts and related compounds have found applications in a wide range of areas, including as ionic liquids, in materials science, and in biological issues related to gene delivery .

properties

IUPAC Name

6-pyridin-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H,(H4,9,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSVIHVYYVZVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179712
Record name s-Triazine, 2,6-diamino-4-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25007-79-8
Record name 2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25007-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine, 2,6-diamino-4-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025007798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-4-(2-pyridyl)-s-triazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 2,6-diamino-4-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine

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